2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopropyl and methyl-substituted phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-5-methylphenylboronic acid with a suitable dioxaborolane precursor. One common method includes the use of bis(pinacolato)diboron as the dioxaborolane source. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere. The reaction conditions often involve heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Cross-Coupling: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane or borohydride species.
Substitution: Halogenated or nitrated phenyl derivatives.
Cross-Coupling: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination steps to form the final product. The unique electronic properties of the boron atom and the steric effects of the cyclopropyl and methyl groups contribute to the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and cyclopropyl group, resulting in different reactivity and applications.
2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but without the methyl group on the phenyl ring, leading to variations in steric and electronic properties.
2-(2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the cyclopropyl group, affecting its reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the cyclopropyl and methyl groups, which provide distinct steric and electronic effects, enhancing its utility in various applications.
Properties
IUPAC Name |
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHLJLPHDNRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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